3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 2083-32-1
VCID: VC3893719
InChI: InChI=1S/C10H16O2S/c1-9(2)4-3-5-10-6-7-13(11,12)8-10/h4,6H,3,5,7-8H2,1-2H3
SMILES: CC(=CCCC1=CCS(=O)(=O)C1)C
Molecular Formula: C10H16O2S
Molecular Weight: 200.3 g/mol

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide

CAS No.: 2083-32-1

Cat. No.: VC3893719

Molecular Formula: C10H16O2S

Molecular Weight: 200.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide - 2083-32-1

Specification

CAS No. 2083-32-1
Molecular Formula C10H16O2S
Molecular Weight 200.3 g/mol
IUPAC Name 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide
Standard InChI InChI=1S/C10H16O2S/c1-9(2)4-3-5-10-6-7-13(11,12)8-10/h4,6H,3,5,7-8H2,1-2H3
Standard InChI Key NKPPFFZEYUIUAH-UHFFFAOYSA-N
SMILES CC(=CCCC1=CCS(=O)(=O)C1)C
Canonical SMILES CC(=CCCC1=CCS(=O)(=O)C1)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide, reflects its core structure:

  • A 2,5-dihydrothiophene ring (a partially saturated thiophene with two double bonds reduced).

  • A 1,1-dioxide group, which oxidizes the sulfur atom to a sulfone, enhancing electrophilicity and stability.

  • A 4-methylpent-3-enyl substituent at the 3-position, introducing branching and unsaturation to the alkyl chain.

The systematic InChI key (NKPPFFZEYUIUAH-UHFFFAOYSA-N) and SMILES string (CC(=CCCC1=CCS(=O)(=O)C1)C) provide unambiguous identifiers for its stereoelectronic configuration.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₂S
Molecular Weight200.3 g/mol
CAS Registry2083-32-1
SMILESCC(=CCCC1=CCS(=O)(=O)C1)C
PubChem CID74963

Synthetic Routes and Methodological Considerations

Oxidation of Thiophene Precursors

The 1,1-dioxide functional group is typically introduced via oxidation of the corresponding thiophene sulfide. Common oxidizing agents include:

  • Hydrogen peroxide (H₂O₂) in acetic acid.

  • Meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions .

For example, the oxidation of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene with H₂O₂ yields the sulfone derivative through a two-electron transfer mechanism. The reaction’s efficiency depends on solvent polarity and temperature, with aprotic solvents like dichloromethane favoring higher yields .

Applications in Medicinal Chemistry and Materials Science

Pharmaceutical Intermediates

The sulfone group’s electron-withdrawing nature stabilizes adjacent charges, making the compound a candidate for:

  • Antiviral agents: Sulfones inhibit viral protease activity by mimicking peptide substrates.

  • Anticancer drugs: The dihydrothiophene ring’s planarity facilitates intercalation into DNA, disrupting replication.

Materials Science

The compound’s rigid, conjugated structure contributes to:

  • Polymer additives: Enhancing thermal stability in polyurethanes and epoxies.

  • Organic semiconductors: Charge transport properties are modulated by the sulfone group’s electron deficiency .

Comparative Analysis with Related Compounds

Oxidation State Variations

The 1,1-dioxide derivative differs significantly from its sulfide and sulfoxide analogs:

Table 2: Comparison of Thiophene Derivatives

CompoundOxidation StateMolecular FormulaMolecular Weight (g/mol)Key Applications
3-(4-Methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxideSulfone (+4)C₁₀H₁₆O₂S200.3Pharmaceuticals
3-(4-Methylpent-3-enyl)-2,5-dihydrothiophene 1-oxideSulfoxide (+2)C₁₀H₁₆OS184.3Catalysis
3-Methyl-4,5-dihydrothiopheneSulfide (−2)C₅H₈S100.18Organic synthesis

The sulfone’s higher oxidation state increases polarity and aqueous solubility, critical for bioavailability in drug design .

Physical and Spectroscopic Properties

Challenges in Data Availability

While the compound’s synthesis and applications are well-documented, key physical properties (e.g., melting point, boiling point) remain unreported in accessible literature . Computational predictions using group contribution methods suggest:

  • Boiling point: ~300–320°C (estimated based on C₁₀H₁₆O₂S analogs) .

  • LogP: ~2.5–3.0, indicating moderate lipophilicity .

Experimental characterization is needed to validate these estimates.

Future Directions and Research Opportunities

Pharmacological Profiling

  • In vitro toxicity assays: Determine IC₅₀ values against cancer cell lines.

  • Metabolic stability studies: Assess cytochrome P450 interactions .

Advanced Material Development

  • Copolymer synthesis: Incorporate the compound into conductive polymers for flexible electronics.

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